4-Methyl-2-(4-phenylimidazol-1-yl)pyridine
Overview
Description
4-Methyl-2-(4-phenylimidazol-1-yl)pyridine is a heterocyclic compound that contains both imidazole and pyridine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-Methyl-2-(4-phenylimidazol-1-yl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds. Industrial production methods often involve optimizing these reactions to increase yield and reduce costs .
Chemical Reactions Analysis
4-Methyl-2-(4-phenylimidazol-1-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of dihydropyridine derivatives .
Scientific Research Applications
4-Methyl-2-(4-phenylimidazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-phenylimidazol-1-yl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate enzyme activity and receptor function, leading to its biological effects .
Comparison with Similar Compounds
4-Methyl-2-(4-phenylimidazol-1-yl)pyridine can be compared with other similar compounds, such as:
2-Phenylimidazole: Lacks the pyridine ring, which reduces its ability to participate in certain reactions.
4-Methylimidazole: Lacks the phenyl group, affecting its hydrophobic interactions.
2-(4-Phenylimidazol-1-yl)pyridine: Similar structure but without the methyl group, which can influence its reactivity and biological activity.
These comparisons highlight the unique features of this compound, such as its enhanced reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-methyl-2-(4-phenylimidazol-1-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-12-7-8-16-15(9-12)18-10-14(17-11-18)13-5-3-2-4-6-13/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKYULVUPLQEDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C=C(N=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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